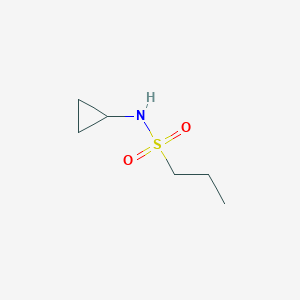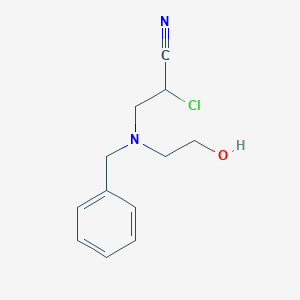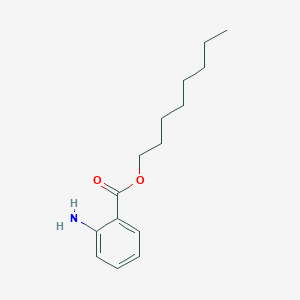
N-cyclopropylpropane-1-sulfonamide
概要
説明
N-cyclopropylpropane-1-sulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has a unique structure that combines the properties of sulfonic acid and cyclopropyl amide, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylpropane-1-sulfonamide typically involves the reaction of propane-1-sulfonyl chloride with cyclopropylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propane-1-sulfonyl chloride+Cyclopropylamine→Propane-1-Sulfonic Acid Cyclopropyl Amide
The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
N-cyclopropylpropane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonic acid group may yield sulfonic acid derivatives, while reduction of the amide group may produce amines.
科学的研究の応用
N-cyclopropylpropane-1-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of N-cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonic acid group can interact with enzymes and proteins, inhibiting their activity. The cyclopropyl amide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antibacterial and anticancer activities.
類似化合物との比較
Similar Compounds
Cyclopropane Sulfonamide: Similar structure but lacks the propane-1-sulfonic acid group.
Propane-1-Sulfonic Acid Amide: Similar structure but lacks the cyclopropyl group.
Cyclopropyl Amine: Contains the cyclopropyl group but lacks the sulfonic acid group.
Uniqueness
N-cyclopropylpropane-1-sulfonamide is unique due to its combination of sulfonic acid and cyclopropyl amide groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H13NO2S |
|---|---|
分子量 |
163.24 g/mol |
IUPAC名 |
N-cyclopropylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-2-5-10(8,9)7-6-3-4-6/h6-7H,2-5H2,1H3 |
InChIキー |
RNQVATLFVKGXOG-UHFFFAOYSA-N |
正規SMILES |
CCCS(=O)(=O)NC1CC1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Fluorobenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B8705224.png)




![TERT-BUTYL 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8705251.png)
![6,8-Dichloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B8705267.png)







